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Introduction
ER-27319 maleate is a synthetic, acridone-related compound identified as a potent and

selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine

kinase that plays a central role in signal transduction pathways of various immune cells,

including mast cells, B cells, and neutrophils.[3] Its activation, particularly in mast cells via the

high-affinity IgE receptor (FcεRI), is a pivotal event in the initiation of allergic and inflammatory

responses.[2][4] ER-27319 has demonstrated the ability to inhibit the release of antigen-

induced allergic mediators from mast cells, positioning it as a valuable tool for studying allergic

diseases and a potential lead compound for therapeutic development.[1] This technical guide

provides a comprehensive overview of the selectivity of ER-27319 maleate for Syk kinase,

detailing its mechanism of action, the experimental protocols used for its characterization, and

the relevant signaling pathways.

Quantitative Data on Selectivity
ER-27319 maleate exhibits a selective inhibitory profile for Syk kinase. While a broad kinase

panel screening data is not publicly available, studies have demonstrated its selectivity against

closely related and functionally relevant kinases. The primary measure of its potency is derived

from cellular assays that reflect Syk-dependent processes.
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Assay Cell Type Inhibitor IC50 Value Reference

Antigen-induced

allergic mediator

release

(histamine,

arachidonic acid)

Human and Rat

Mast Cells

ER-27319

maleate
~10 µM [1][2]

Antigen-induced

TNF-α

production

RBL-2H3 Cells
ER-27319

maleate
~10 µM [5]

Tyrosine

Phosphorylation

of Syk (in

response to

FcεRI γ ITAM)

RBL-2H3 Cells
ER-27319

maleate
10-30 µM [1][2]

Tyrosine

Phosphorylation

of ZAP-70 (in

response to anti-

CD3)

Jurkat Cells
ER-27319

maleate

No inhibition (up

to 100 µM)
[1][2]

Lyn Kinase

Activity
In vitro

ER-27319

maleate
No inhibition [4]

Anti-CD3-

induced tyrosine

phosphorylation

of PLC-γ1

Jurkat T cells
ER-27319

maleate
No inhibition [4]

Note: The IC50 values are primarily from cellular assays and reflect the compound's potency in

a biological context, which includes cell permeability and other factors.

Mechanism of Selective Action
ER-27319's selectivity for Syk kinase stems from its specific interference with the activation of

Syk downstream of the FcεRI receptor in mast cells.[4] The key aspects of its mechanism
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include:

Inhibition of Syk Tyrosine Phosphorylation: ER-27319 selectively inhibits the tyrosine

phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-

based activation motif (ITAM) of the FcεRI γ subunit.[1][2]

No Effect on Upstream Kinase Lyn: The compound does not inhibit the activity of Lyn kinase,

which is responsible for the initial phosphorylation of the FcεRI receptor itself.[4] This

demonstrates its specificity for the Syk activation step.

Specificity for FcεRI-mediated Syk Activation: ER-27319's inhibitory action is specific to the

activation of Syk by the FcεRI γ phospho-ITAM. It does not inhibit the tyrosine

phosphorylation of Syk induced by the Igβ ITAM in B cells, highlighting a nuanced selectivity

for the receptor context of Syk activation.[4]

Signaling Pathway
The following diagram illustrates the FcεRI signaling pathway in mast cells and the point of

inhibition by ER-27319.
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Caption: FcεRI signaling cascade in mast cells and the inhibitory action of ER-27319.
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Experimental Protocols
The following protocols outline the key experiments used to characterize the selectivity of ER-

27319.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay is a standard method to determine the IC50 value of a compound against a purified

kinase.

Objective: To quantify the inhibitory activity of ER-27319 maleate against Syk kinase and a

panel of other kinases.

Materials:

Purified recombinant human Syk kinase and other kinases of interest.

ER-27319 maleate stock solution (in DMSO).

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for Syk).

ATP solution.

ADP-Glo™ Kinase Assay Kit (Promega).

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

384-well white opaque assay plates.

Plate reader capable of measuring luminescence.

Methodology:

Compound Preparation: Prepare serial dilutions of ER-27319 maleate in assay buffer. The

final DMSO concentration should be kept constant across all wells (typically ≤1%).

Reaction Setup:
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Add 1 µL of the diluted ER-27319 or DMSO (vehicle control) to the wells of the 384-well

plate.

Add 2 µL of the kinase solution (pre-diluted in assay buffer).

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (pre-mixed in assay

buffer). The ATP concentration is typically at or near the Km for each kinase.

Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Signal Generation:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP

generated during the kinase reaction to ATP and generates a luminescent signal. Incubate

at room temperature for 30 minutes.

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of ER-27319 relative to

the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.
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Caption: Experimental workflow for the in vitro kinase inhibition assay.
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Cellular Assay: Inhibition of Syk Tyrosine
Phosphorylation
Objective: To determine the effect of ER-27319 on the antigen-induced tyrosine

phosphorylation of Syk in mast cells.

Materials:

RBL-2H3 mast cell line.

Anti-DNP IgE.

DNP-HSA (antigen).

ER-27319 maleate.

Cell lysis buffer.

Anti-Syk antibody.

Anti-phosphotyrosine antibody (e.g., 4G10).

Protein A/G agarose beads.

SDS-PAGE and Western blotting reagents.

Methodology:

Cell Culture and Sensitization: Culture RBL-2H3 cells and sensitize them with anti-DNP IgE

overnight.

Inhibitor Treatment: Pre-incubate the sensitized cells with various concentrations of ER-

27319 or DMSO for a specified time (e.g., 10-30 minutes).

Antigen Stimulation: Stimulate the cells with DNP-HSA for a short period (e.g., 5 minutes) to

induce Syk phosphorylation.
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Cell Lysis: Immediately lyse the cells on ice with lysis buffer containing protease and

phosphatase inhibitors.

Immunoprecipitation:

Clarify the cell lysates by centrifugation.

Immunoprecipitate Syk from the lysates using an anti-Syk antibody and Protein A/G

agarose beads.

Western Blotting:

Wash the immunoprecipitates and elute the proteins by boiling in SDS-PAGE sample

buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk.

Strip and re-probe the membrane with an anti-Syk antibody to confirm equal protein

loading.

Densitometry: Quantify the intensity of the phosphotyrosine bands to determine the extent of

inhibition of Syk phosphorylation by ER-27319.

Conclusion
ER-27319 maleate is a valuable research tool for investigating the role of Syk kinase in allergic

and inflammatory responses. Its selective inhibition of Syk activation in the context of FcεRI

signaling in mast cells, without affecting the upstream kinase Lyn or the closely related kinase

ZAP-70, underscores its utility as a specific probe for Syk-mediated pathways. The provided

data and experimental protocols offer a comprehensive resource for researchers and drug

development professionals interested in the further characterization and potential therapeutic

application of selective Syk inhibitors. Further studies, including broad kinome profiling, would

provide a more complete understanding of the selectivity of ER-27319.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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